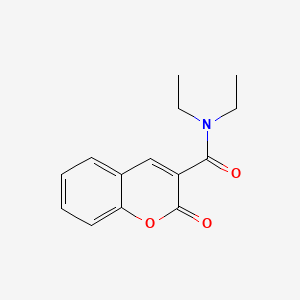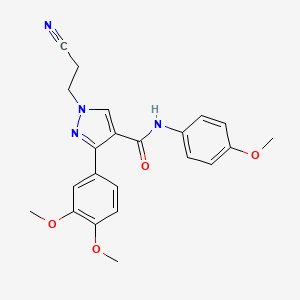
2-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(4-methylbenzyl)-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(4-methylbenzyl)-1,3-thiazolidin-4-one is a chemical compound with potential applications in scientific research. This compound is known for its unique structure and biological properties, which make it a promising candidate for various research studies.
Mécanisme D'action
The mechanism of action of 2-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(4-methylbenzyl)-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in inflammation. It has also been shown to inhibit the activity of lipoxygenase (LOX), which is an enzyme involved in the production of leukotrienes. Additionally, this compound has been shown to inhibit the activity of protein kinase C (PKC), which is a signaling pathway involved in cell growth and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(4-methylbenzyl)-1,3-thiazolidin-4-one are diverse and include antioxidant, anti-inflammatory, antimicrobial, and hypoglycemic effects. This compound has been shown to scavenge free radicals and protect cells from oxidative damage. It has also been shown to reduce inflammation by inhibiting the activity of COX-2 and LOX. Additionally, this compound has been shown to have antimicrobial effects against various bacteria and fungi. Finally, this compound has been shown to lower blood glucose levels and improve insulin sensitivity in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(4-methylbenzyl)-1,3-thiazolidin-4-one in lab experiments is its diverse range of biological properties. This compound has potential applications in various scientific research studies, including cancer treatment, inflammation, and diabetes. Additionally, this compound has been shown to have low toxicity and high stability, making it a promising candidate for further research. One limitation of using this compound in lab experiments is its limited solubility in water, which may require the use of organic solvents for certain experiments.
Orientations Futures
There are several future directions for the research of 2-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(4-methylbenzyl)-1,3-thiazolidin-4-one. One direction is to investigate the potential use of this compound in combination with other drugs for cancer treatment. Another direction is to investigate the mechanism of action of this compound in more detail, particularly its effects on various signaling pathways. Additionally, further research is needed to determine the potential use of this compound in the treatment of other diseases, such as Alzheimer's disease and cardiovascular disease. Finally, future research should focus on developing more efficient synthesis methods for this compound to improve its accessibility for scientific research.
Méthodes De Synthèse
The synthesis of 2-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(4-methylbenzyl)-1,3-thiazolidin-4-one involves the reaction of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde and 4-methylbenzylamine with thiosemicarbazide in the presence of acetic acid. The reaction mixture is then refluxed in ethanol to obtain the final product. This synthesis method has been optimized to achieve high yields and purity of the compound.
Applications De Recherche Scientifique
2-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(4-methylbenzyl)-1,3-thiazolidin-4-one has potential applications in various scientific research studies. This compound has been shown to have antioxidant, anti-inflammatory, and antimicrobial properties. It has also been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells. Additionally, this compound has been investigated for its potential use in the treatment of diabetes, as it has been shown to have hypoglycemic effects.
Propriétés
IUPAC Name |
2-(1,3-diphenylpyrazol-4-yl)-3-[(4-methylphenyl)methyl]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3OS/c1-19-12-14-20(15-13-19)16-28-24(30)18-31-26(28)23-17-29(22-10-6-3-7-11-22)27-25(23)21-8-4-2-5-9-21/h2-15,17,26H,16,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVYUYNUCNIYTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(SCC2=O)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-amino-4-(4-fluorophenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5084194.png)
![N-(1-{1-[(5-isopropyl-3-isoxazolyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2,2-dimethylpropanamide](/img/structure/B5084197.png)
![2-isopropoxyethyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5084207.png)
![sodium 5-{[3-(2,5-dibromo-4-methylphenyl)-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl]amino}-2-methylbenzenesulfonate](/img/structure/B5084214.png)
![2-(4-nitrophenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate](/img/structure/B5084217.png)
![10-[2-(4-morpholinyl)ethyl]-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole dihydrochloride](/img/structure/B5084223.png)
![2-propyn-1-yl 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoate](/img/structure/B5084234.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5084255.png)
![3-chloro-5-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5084258.png)
![2-[(1-cyclobutyl-4-piperidinyl)oxy]-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B5084262.png)



![1-(3-fluorobenzyl)-4-({1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)-2-piperazinone](/img/structure/B5084295.png)